Vitisin C

Description

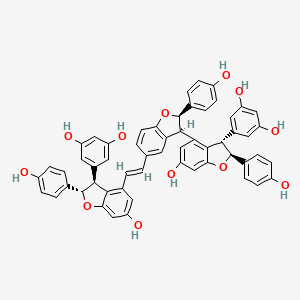

Structure

2D Structure

Properties

CAS No. |

180580-73-8 |

|---|---|

Molecular Formula |

C56H42O12 |

Molecular Weight |

906.9 g/mol |

IUPAC Name |

5-[(2S,3S)-4-[(E)-2-[(2R,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |

InChI |

InChI=1S/C56H42O12/c57-35-10-4-29(5-11-35)54-50(33-19-38(60)23-39(61)20-33)49-32(18-42(64)26-47(49)67-54)3-1-28-2-16-46-44(17-28)52(56(66-46)31-8-14-37(59)15-9-31)45-25-43(65)27-48-53(45)51(34-21-40(62)24-41(63)22-34)55(68-48)30-6-12-36(58)13-7-30/h1-27,50-52,54-65H/b3-1+/t50-,51-,52+,54+,55+,56-/m0/s1 |

InChI Key |

WZKKRZSJTLGPHH-WHSOPTDBSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C=CC4=CC5=C(C=C4)OC(C5C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)O)/C=C/C4=CC5=C(C=C4)O[C@H]([C@H]5C6=C7[C@@H]([C@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C=CC4=CC5=C(C=C4)OC(C5C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Synonyms |

vitisin C |

Origin of Product |

United States |

Natural Occurrence and Bioproduction Research

Phytochemical Sourcing from Vitis Species

The identification and extraction of Vitisin C from different Vitis species highlight its distribution across the genus and provide insights into potential sourcing for research.

This compound has been identified as a natural constituent in several Vitis species, notably Vitis ficifolia and Vitis vinifera. wikipedia.orgontosight.aiwikidata.org Vitis vinifera, a well-known grape species originating from Western Asia and Southern Europe, is widely cultivated globally. saspublishers.com Specifically, this compound has been reported in Vitis vinifera 'Kyohou' and in stems of Vitis vinifera. wikipedia.orgthegoodscentscompany.com Vitis ficifolia, an Asian wild vine, is found across regions including China, Taiwan, Japan, and Korea. wein.plus

Table 1: Natural Occurrence of this compound

| Vitis Species | Specific Source | Reference |

| Vitis ficifolia | Plant | wikipedia.orgontosight.ai |

| Vitis vinifera | Plant, Stems | wikipedia.orgontosight.aithegoodscentscompany.com |

| Vitis vinifera 'Kyohou' | Plant | wikipedia.org |

While this compound is generally found in Vitis plants wikipedia.org, specific detailed research on its extraction and occurrence in Vitis thunbergii var. taiwaniana is less explicitly detailed in the provided search results. However, related resveratrol (B1683913) derivatives have been studied from the roots of Vitis thunbergii, including Vitis thunbergii var. sinuate, for their biological activities. thegoodscentscompany.com Vitis thunbergii is also noted as a botanical synonym for Vitis ficifolia. wein.plus

Identification in Vitis ficifolia and Vitis vinifera

Biosynthetic Pathways of this compound and Related Stilbenoids

The biosynthesis of this compound, like other complex stilbenoids, involves intricate enzymatic and chemical processes, primarily stemming from resveratrol.

This compound is hypothesized to be a resveratrol tetramer, characterized by a C3–C8′ linkage between its monomeric units. The formation of higher-order resveratrol oligomers, including tetramers like this compound, Vitisin A, and Vitisin D, is proposed to occur through the oxidative coupling of resveratrol radicals, specifically phenoxyl radicals. nih.govacs.orgresearchgate.netnih.govchemrxiv.orgresearchgate.netresearchgate.netacs.orgnih.gov This oligomerization typically involves various regioisomeric coupling modes, such as 8–10′ coupling, 8–8′ coupling, and 3–8′ coupling. acs.orgnih.gov Electrochemical generation and selective dimerization of persistent radicals have been successfully employed in the total synthesis of Vitisin A and Vitisin D, mimicking the proposed natural biosynthetic strategy. nih.govacs.orgresearchgate.netnih.govchemrxiv.orgresearchgate.net

Beyond oxidative coupling, acid-mediated rearrangements play a crucial role in the formation of complex stilbenoid oligomers such as Vitisin A and D. These compounds are synthesized via persistent radical equilibria and subsequent thermal isomerization, followed by acid-catalyzed cyclizations. nih.govacs.orgresearchgate.netnih.govchemrxiv.orgresearchgate.net Sequential acid-mediated rearrangements are consistent with the proposed biogenesis of these compounds. For instance, the acid-mediated conversion of Vitisin A to Vitisin D has been suggested as a step in their natural biosynthesis. nih.govchemrxiv.org

The biosynthesis of stilbenes, including resveratrol, which serves as a precursor for this compound, proceeds through the phenylpropanoid pathway. researchgate.netmdpi.comencyclopedia.pub A key enzyme in this pathway is Stilbene (B7821643) Synthase (STS; EC 2.3.1.95), which catalyzes the committed step in stilbene formation. researchgate.netmdpi.comencyclopedia.puburegina.caoup.com STS facilitates the sequential decarboxylative addition of three acetate (B1210297) units from malonyl-CoA to a p-coumaroyl-CoA starter molecule, which is derived from phenylalanine. researchgate.netmdpi.comencyclopedia.puburegina.ca Resveratrol synthase is a specific type of STS. researchgate.netmdpi.comencyclopedia.puburegina.ca

STS belongs to the type III polyketide synthase (PKS) superfamily and shares approximately 70% sequence identity with chalcone (B49325) synthase (CHS; EC 2.3.1.74). mdpi.comencyclopedia.puburegina.ca While both enzymes produce a common linear tetraketide intermediate, STS directs the pathway towards resveratrol, whereas CHS leads to chalcone, a precursor for flavonoids. mdpi.comencyclopedia.puburegina.ca The grapevine (Vitis vinifera) genome is notable for possessing an unusually large number of STS genes, estimated to be between 15 and 20 members. mdpi.comencyclopedia.pub The expression of STS genes in grapevine is combinatorially regulated by transcription factors, including WRKY and R2R3-MYB types such as VviMYB14 and VviMYB15. These transcription factors are strongly co-expressed with STS genes under various stress and developmental conditions, indicating their crucial role in controlling stilbene biosynthesis. oup.com

Acid-Mediated Rearrangements in Oligomer Formation (e.g., Vitisin A and D precursors)

Factors Influencing Natural Vitisin Formation in Biological Systems

While extensive research elucidates the factors influencing the formation of pyranoanthocyanins (often referred to as vitisins A and B) in biological systems like wine, specific detailed pathways and influencing factors for the resveratrol tetramer this compound are less extensively documented. The following subsections address these factors, distinguishing where information primarily pertains to pyranoanthocyanins versus the resveratrol tetramer this compound.

This compound is a resveratrol tetramer, meaning its foundational precursor is resveratrol and its oligomeric derivatives, such as ε-viniferin. ucdavis.eduresearchgate.net The formation of such complex stilbenoids typically proceeds through oxidative coupling of these smaller stilbene units. frontiersin.orgmdpi.com This mechanism differs significantly from the formation of vitisins A and B, which are pyranoanthocyanins formed by the condensation of anthocyanins with pyruvic acid or acetaldehyde (B116499), respectively. ucdavis.eduacs.org Therefore, while anthocyanins, pyruvic acid, and acetaldehyde are crucial precursors for vitisins A and B, they are not directly implicated as precursors for this compound.

The influence of microbial metabolism, particularly from yeast strains and lactic acid bacteria, on the formation of vitisins is well-documented, primarily concerning vitisins A and B. These microorganisms produce key metabolites like pyruvic acid and acetaldehyde, which are direct precursors for vitisins A and B. ucdavis.eduacs.orgnih.govresearchgate.net Yeast strains can enhance the excretion of these precursors, thereby promoting vitisin A and B synthesis, while lactic acid bacteria can consume them, potentially reducing their availability for vitisin formation. ucdavis.eduacs.orgnih.govresearchgate.net However, direct evidence detailing the specific influence of yeast strains or lactic acid bacteria on the biosynthesis or accumulation of this compound (a resveratrol tetramer) is limited in the current literature. The primary microbial impact discussed is on the formation of pyranoanthocyanins.

Oxidative processes play a crucial role in the formation of resveratrol oligomers, including tetramers like this compound. The biosynthesis of these compounds from resveratrol often involves oxidative radical coupling steps. frontiersin.orgmdpi.com The presence of oxygen or reactive oxygen species (ROS) is generally considered necessary to facilitate these oxidative reactions. While studies on vitisin A formation in wine have shown that adequate oxygenation can favor its synthesis, this principle of requiring an oxidation step for complex polyphenol formation is broadly applicable to resveratrol tetramers as well. The stability of such compounds in bioproduct matrices can also be influenced by oxidative conditions, with the newly formed pyran rings in some vitisins (like A and B) offering increased resistance to oxidative damage compared to their anthocyanin precursors. ucdavis.edu

Chemical Synthesis and Structural Modifications

Total Synthesis Methodologies for Vitisin C and Analogues

The total synthesis of resveratrol (B1683913) tetramers, including Vitisin A and Vitisin D, has been successfully achieved through innovative approaches that mimic proposed biogenetic pathways . These methodologies often involve the controlled generation and dimerization of radical intermediates, followed by strategic rearrangements.

A notable strategy for the synthesis of resveratrol tetramers, such as Vitisin A and D, involves the electrochemical generation of persistent radicals . This method utilizes anodic oxidation of resveratrol analogs, specifically ε-viniferin analogs, at a potential of 1.5 V nih.gov. The electrochemical oxidation leads to the formation of stable phenoxyl radicals, which subsequently undergo selective dimerization . This dimerization typically results in the formation of quinone methide intermediates, such as C8–C8′ dimers, which have been reported in yields as high as 63% nih.gov. This approach is considered a mild, sustainable, and scalable method for catalytic dimerization, offering an environmentally benign alternative to stoichiometric oxidants. The selective formation of a single diastereomer upon oxidation of racemic starting material is a key advantage, ensuring the correct connectivity required for accessing the vitisin core.

Following the radical dimerization, a crucial step in the synthesis of vitisin core structures is thermal isomerization . Heating the symmetric C8b–C8c dimer (a quinone methide intermediate) at approximately 50°C induces a formal nih.gov-shift, leading to the C3c–C8b isomer nih.gov. This thermal isomerization provides a rapid entry into the vitisin core structure .

Table 1: Key Steps and Outcomes in Vitisin A and D Synthesis

| Synthetic Step | Key Intermediate/Product | Yield (where specified) | Conditions | Reference |

| Electrochemical Radical Generation | Persistent Radicals | N/A | Anodic oxidation of ε-viniferin analogs, 1.5 V | nih.gov |

| Radical Dimerization | C8–C8′ Dimers (Quinone Methides) | 63% | N/A | nih.gov |

| Thermal Isomerization | C3c–C8b Isomer | N/A | Heating at 50°C | nih.gov |

| Acid-Mediated Rearrangements | Vitisin A, Vitisin D | 3.3% (Vitisin A), 3.7% (Vitisin D) | Acid-catalyzed cyclizations |

Electrochemical Generation and Radical Dimerization Approaches

Derivatization and Analog Development of this compound Scaffolds

The development of this compound analogues and derivatives is an important area of research, often drawing inspiration from the structural characteristics of naturally occurring vitisins and other flavylium (B80283) compounds.

Flavylium derivatives, which include the vitisin family, can be synthesized through various chemical routes. One approach involves the preparation of 4-substituted flavylium salts via Grignard reactions of flavones with appropriate alkyl- and aryl-magnesium bromides. These 4-methyl flavylium salts can then react with aromatic aldehydes to yield new anthocyanidin pigments, some of which are members of the vitisin family. These chemically synthesized vitisidins (aglycones of vitisins) often exhibit significant bathochromic shifts, resulting in blue-violet and green colors that are challenging to achieve with general anthocyanidins.

Other synthetic routes for pyranoflavylium cation analogues, which are relevant to vitisin structures, include:

Reaction of a 5,7-dihydroxyflavylium cation or natural anthocyanin with a substrate containing an enolizable keto group or a vinylbenzene derivative.

Reaction of these compounds with hydroxy- or dimethylamino-substituted cinnamic acids.

Reaction of methyl or carboxy pyranoanthocyanins (analogues of Vitisin A or B) with substituted cinnamaldehyde (B126680) or cinnamic acid.

Reaction of 5,7-dihydroxy-4-methylflavylium (DHMF) cations with electron-rich benzaldehydes.

These diverse synthetic strategies allow for the creation of a wide range of flavylium-based dyes and pigments with tunable colors and enhanced stability.

The controlled synthesis of specific vitisin isomers is critical for exploring their individual properties. In the context of Vitisin A and D synthesis, the thermal isomerization step plays a pivotal role in controlling the connectivity of the resveratrol units . The ability to induce a formal nih.gov-shift of the C8b–C8c dimer to the C3c–C8b isomer allows for the targeted formation of specific core structures that are precursors to various vitisin isomers. This stereochemical integrity during isomerization is crucial for accessing multiple biologically active members of the C3c–C8b tetramers. While Vitisin B, a proposed biogenic precursor to Vitisin A and D, has been difficult to isolate directly from these synthetic routes, the control over the isomerization and subsequent cyclizations dictates the final isomeric outcome.

Synthetic Routes for Novel Flavylium Derivatives

Strategic Approaches for Enhanced Chemical Yield and Purity

Achieving high chemical yield and purity is paramount in the synthesis of complex natural products like this compound. Several strategic approaches are employed to optimize these aspects:

Purification Techniques: For oligostilbenes, including vitisins and their analogues, High-Speed Counter-Current Chromatography (HSCCC) is a widely used liquid-liquid partition technique for separation and purification nih.gov. HSCCC has demonstrated success in separating compounds like vitisin D and cis-vitisin A, achieving purities ranging from 95.0% to 99.05% nih.gov. Typical parameters for HSCCC include specific solvent systems (e.g., n-hexane–ethyl acetate (B1210297)–methanol–water at 2:5:3:6, v/v/v/v), flow rates (e.g., 2.8 mL/min), and separation times (e.g., 190 min) nih.gov. Following HSCCC, column chromatography, particularly using Sephadex LH-20 and reverse-phase C18 columns, is routinely employed for final polishing to achieve high purity nih.gov. For instance, silica (B1680970) gel chromatography has been used to isolate compounds with over 99% purity nih.gov.

Optimized Reaction Conditions: The choice of reaction conditions significantly impacts yield. For example, in the electrochemical dimerization, the use of mild anodic oxidative conditions contributes to the efficiency of the process. Careful control of temperature, solvent purity, and reaction time is essential nih.gov.

Strategic Protecting Group Chemistry: The use of appropriate protecting groups, such as silyl (B83357) ethers, can facilitate multi-step syntheses by preventing unwanted side reactions and allowing for selective deprotection at later stages.

Detailed Documentation and Data Sharing: Adherence to best practices, such as providing step-by-step synthesis details, including reaction temperatures, solvent purities, and purification methods, along with depositing raw data in open-access repositories, contributes to reproducibility and the optimization of yields across the scientific community nih.gov.

Mechanistic Investigations of Vitisin C in Biological Systems

Modulation of Cellular Signaling Pathways

Current research on the modulation of cellular signaling pathways by vitisins has primarily focused on related compounds such as Vitisin A and Vitisin B. Specific, detailed research findings regarding the direct impact of Vitisin C on these pathways are not extensively documented in the available scientific literature.

Role in Estrogen Receptor-Mediated Cellular Processes The specific role of this compound in estrogen receptor-mediated cellular processes is not well-defined in scientific studies. While other vitisins, such as Vitisin B, have been shown to stimulate osteoblastogenesis via estrogen receptor-mediated pathways, direct evidence for this compound's interaction with estrogen receptors is not available.chemfaces.comnricm.edu.twnih.govresearchgate.netresearchgate.net

Enzymatic and Receptor-Level Interactions

Comprehensive data on the specific enzymatic and receptor-level interactions of this compound are currently limited. While stilbenoids, as a class, are known to interact with various enzymes and receptors, specific binding affinities or inhibitory/activating effects of this compound at these molecular levels are not widely reported. mdpi.com

Inhibition of Fatty Acid Synthase (FAS) Activity

Interaction with Hepatic Lipogenesis and Fatty Acid β-Oxidation Enzymes (e.g., AMPK, ACC, FASN)

While direct, isolated studies on this compound's interaction with hepatic lipogenesis and fatty acid β-oxidation enzymes are limited in the provided sources, this compound has been identified as a component of Vitis thunbergii extract. This extract has been shown to activate 5′-adenosine monophosphate-activated protein kinase (AMPK) and subsequently inhibit acetyl-CoA carboxylase (ACC), suggesting a role in modulating lipid metabolism. nih.gov However, the specific contribution and direct mechanism of this compound within this extract's effects on AMPK, ACC, or Fatty Acid Synthase (FASN) are not detailed.

Targeting of Viral Enzymes (e.g., Hepatitis C Virus NS3 Helicase)

The provided scientific literature primarily highlights the activity of other resveratrol (B1683913) tetramers, such as Vitisin B, as potent inhibitors of viral enzymes like the Hepatitis C Virus (HCV) NS3 helicase. nih.govnih.govresearchgate.netmdpi.comkwoncglab.comnih.gov However, specific mechanistic investigations focusing solely on this compound's ability to target viral enzymes, including HCV NS3 helicase, are not detailed in the available research.

Inhibition of Acetylcholinesterase and Monoamine Oxidase-B

Detailed research findings specifically on the inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B) by this compound are not extensively available in the provided sources. Studies have reported that related resveratrol tetramers, such as Vitisin A and Vitisin B, exhibit inhibitory activities against both AChE and MAO-B. researchgate.netnih.gov

Cellular Stress Response and Antioxidant Mechanisms

Free Radical Scavenging Capabilities

This compound exhibits significant antioxidant activity, playing a crucial role in combating oxidative stress within cells. Research indicates that this compound can effectively scavenge free radicals, thereby offering protection to cellular components from oxidative damage. This property is particularly relevant in the context of chronic diseases where oxidative stress is a key contributing factor.

Preclinical Biological Activity Assessment

In Vitro Pharmacological Characterization

Cardiovascular System Studies: Vasodilatory Effects in Isolated Organ Models

Vitisin C demonstrates significant vasodilatory effects in isolated organ models. Studies using endothelium-intact rabbit thoracic aorta have shown that this compound, at concentrations ranging from 1 to 10 µM, dose-dependently inhibits contractile responses induced by phenylephrine (B352888) (1 µM). mdpi.com This inhibitory effect is abolished in the presence of N(G)-nitro-L-arginine methyl ester (L-NAME; 300 µM), a potent inhibitor of nitric oxide synthase, but not by atropine (B194438) (1 µM), a non-selective muscarinic cholinoceptor antagonist. mdpi.com Furthermore, this compound exhibited no effect on phenylephrine-induced contraction in endothelium-denuded rabbit aorta, indicating its endothelium-dependent mechanism of action. mdpi.com

The mechanism involves an increase in cyclic guanosine (B1672433) monophosphate (cGMP) production in endothelium-intact aorta at a concentration of 10 µM, an effect also abolished by L-NAME. mdpi.com Additionally, this compound (3 µM) significantly enhanced 45Ca2+ influx into cultured rabbit aortic endothelial cells. This influx was inhibited by nifedipine (B1678770) (10 µM), a blocker of L-type Ca2+ channels, but not by SK&F96365, a receptor-operated Ca2+ channel blocker. mdpi.com These findings suggest that this compound induces endothelium-dependent vasorelaxation by promoting nitric oxide release, which is facilitated by calcium influx into endothelial cells via nifedipine-sensitive calcium channels. mdpi.com

Table 1: Vasodilatory Effects of this compound in Isolated Rabbit Thoracic Aorta

| Concentration (µM) | Effect on Phenylephrine-Induced Contraction in Endothelium-Intact Aorta | Effect in Endothelium-Denuded Aorta | Mechanism |

| 1-10 | Dose-dependent inhibition | Ineffective | Endothelium-dependent, involves nitric oxide release and Ca2+ influx via nifedipine-sensitive Ca2+ channels. mdpi.com |

| 10 | Increased cGMP production | No effect | Nitric oxide synthase-dependent. mdpi.com |

| 3 | Enhanced 45Ca2+ influx into endothelial cells | N/A | Inhibited by nifedipine; not affected by SK&F96365. mdpi.com |

Neuroprotective Effects in Cellular Models of Neurodegeneration

This compound has demonstrated neuroprotective properties in cellular models of neurodegeneration. When isolated from the roots of Vitis thunbergii var. sinuata, this compound, along with other resveratrol (B1683913) derivatives (vitisinols A, B, and (+)-vitisin A), exhibited significant neuroprotective activity. nih.gov Specifically, this compound showed a notable protective effect against glutamate-induced neurotoxicity in primary cultured rat cortical cells. nih.gov At concentrations ranging from 0.1 µM to 10 µM, this compound maintained cell viability at approximately 75–85% under glutamate-induced toxic conditions. nih.gov These results suggest that the neuroprotective effects observed in the plant extract may be attributed, in part, to the presence of this compound and other resveratrol derivatives. nih.gov

Anti-inflammatory Investigations in Macrophage and Endothelial Cell Cultures

Research specifically detailing the anti-inflammatory investigations of this compound in macrophage and endothelial cell cultures is limited in the available literature. While other related stilbenoids, such as Vitisin A and resveratrol, have been studied for their anti-inflammatory properties in these cell types, direct evidence for this compound's effects in these specific in vitro models was not identified. researchgate.netd-nb.info

Anti-proliferative and Apoptotic Efficacy in Cancer Cell Lines

Specific studies on the anti-proliferative and apoptotic efficacy of this compound in cancer cell lines are not extensively documented in the provided search results. While other vitisins, such as Vitisin B and oxovitisin A (a derivative of vitisin A), have shown anti-cancer activities, including inhibition of proliferation and induction of apoptosis in various cancer cell lines, direct data for this compound in this context were not found. researchgate.netnih.gov

Antiviral Activity in Cell Culture Systems

In Vivo Efficacy in Preclinical Animal Models

Current preclinical research on this compound's in vivo efficacy in animal models is not detailed in the provided information. While related compounds like Vitisin A have been investigated in rodent models for their effects on cognitive function and metabolic parameters, and Vitisin B has shown specific tissue distribution in rats, direct in vivo studies focusing on this compound were not found. nih.govresearchgate.net

Investigations into Cognitive Function Modulation in Murine Amnesia Models

Similarly, Vitisin A, another resveratrol tetramer, has been shown to improve scopolamine-induced impaired learning and memory functions in amnesiac ICR mice. nih.govresearchgate.net Vitisin A ameliorated scopolamine-induced disruptions of cognitive and memory functions in C57BL/6 mice, upregulating BDNF-CREB signaling in the hippocampus and restoring long-term potentiation (LTP). researchgate.net Furthermore, Vitamin C has also been investigated for its role in alleviating LPS-induced cognitive impairment in mice by suppressing neuroinflammation and oxidative stress. nih.gov

Studies on Bone Homeostasis and Osteoclast Activity in Rodent Models

Direct research specifically on this compound's impact on bone homeostasis and osteoclast activity in rodent models is not explicitly detailed in the provided search results. The available scientific literature primarily highlights the effects of other vitisin derivatives or general compounds on bone health. For example, Vitisin A has been extensively studied for its inhibitory effects on osteoclast differentiation and activity. Oral administration of a (+)-Vitisin A-enriched product derived from Vitis thunbergii has been reported to ameliorate bone loss in ovariectomized mice. nih.govnih.govnih.govplos.org (+)-Vitisin A suppresses RANKL-induced multinuclear cell formation and bone resorption by inhibiting the expression of key proteins involved in osteoclast maturation and bone degradation, such as β3 integrin, osteoclast stimulatory transmembrane protein (OC-STAMP), matrix metalloproteinase-9 (MMP-9), and cathepsin K. nih.govnih.govplos.org It also abrogates RANKL-triggered nuclear translocations of NF-κB and AP-1, and suppresses NFATc1 activation by preventing TRAF6 ubiquitination and TRAF6-TAK1 complex formation. nih.govnih.govplos.orgfrontiersin.org

In addition, Vitisin B has been shown to stimulate osteoblastogenesis, suggesting a role in promoting new bone formation. nricm.edu.tw Vitamin C has also been reviewed for its potential role in osteoporosis development and treatment, with promising reports from in vitro and animal studies, and epidemiological studies indicating a positive effect of high Vitamin C content on bone mineral density. semanticscholar.org

Regulation of Lipid Metabolism and Triglyceride Levels in Diet-Induced Models

Specific studies focusing on the regulation of lipid metabolism and triglyceride levels by isolated this compound in diet-induced models are not explicitly present in the gathered information. Research in this area predominantly features other stilbenoids and vitamins. Notably, Vitisin A has demonstrated significant effects on lipid metabolism. Studies have shown that Vitisin A can reduce body weight gain and lower plasma and liver triglyceride levels in high-fat diet-fed ApoE-/- mice. researchgate.netmdpi.comnih.govresearchgate.net For instance, dietary supplementation with Vitisin A (100 mg/kg) reduced plasma triglyceride levels by 29.5% and body weight gain by 19.6% in these models. researchgate.netmdpi.comresearchgate.net Mechanistically, Vitisin A inhibits hepatic de novo lipogenesis (DNL) by activating the AMPK/ACC signaling pathway and downregulating FASN expression. Concurrently, it enhances fatty acid β-oxidation by upregulating CPT-1A via AMPK/SIRT1/PGC-1α and PPAR-α/PGC-1α pathways. researchgate.netmdpi.comnih.govresearchgate.net

The broader Vitis thunbergii extract, which is known to contain this compound among other resveratrol derivatives, has also exhibited lipid-lowering properties in hypercholesterolemic rabbits by modulating the AMPK-ACC pathway, reducing serum cholesterol and LDL levels, and decreasing lipid accumulation in liver tissues. nih.gov However, the specific contribution of this compound within this extract is not isolated and quantified in these findings. Furthermore, Vitamin C supplementation has been shown to significantly decrease serum low-density lipoprotein cholesterol and triglyceride concentrations in various populations. clinicaltrial.beconsensus.app

Advanced Analytical Methodologies in Vitisin C Research

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are paramount for separating Vitisin C from the myriad of compounds present in plant extracts and for accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of stilbenoids, including this compound and its related oligomers. This method facilitates the separation of compounds based on their differential affinities for a stationary phase and a mobile phase. For instance, HPLC coupled with diode array detection (DAD) is routinely used for the identification and quantification of various resveratrol (B1683913) derivatives, such as vitisin A, vitisin B, ampelopsin C, and ε-viniferin. guidetopharmacology.orgnih.govuni.lu A typical HPLC setup for these compounds often involves a reverse-phase C18 column, with mobile phases comprising linear gradients of acetonitrile/water mixtures, and detection commonly performed at wavelengths like 280 nm. nih.govuni.lu Beyond analytical purposes, semi-preparative HPLC has proven effective for purifying resveratrol tetramers, including vitisin A and vitisin B, from complex extracts, yielding high purity levels suitable for further research. nih.gov

Medium-Pressure Liquid Chromatography (MPLC) serves as an efficient purification technique, bridging the gap between flash chromatography and preparative HPLC. It is particularly valuable for processing larger quantities of crude extracts and achieving a higher degree of purity than initial separation steps. MPLC has been successfully employed for the purification of vitisin A, a related pyranoanthocyanin, whether synthesized in the laboratory or extracted from natural sources. guidetopharmacology.org In the isolation of oligostilbenes from Vitis thunbergii roots, MPLC columns, such as those packed with Lichroprep RP-18, have been utilized in sequence with other chromatographic media like Sephadex LH-20 or silica (B1680970) gel columns. These purification schemes often involve solvent systems based on water-methanol gradients, demonstrating MPLC's utility in fractionating complex mixtures to enrich target compounds like vitisins before final, high-resolution purification. thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic and Spectrometric Characterization Approaches

Advanced spectroscopic and spectrometric techniques are indispensable for the unequivocal determination of this compound's chemical structure and confirmation of its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is fundamental for the comprehensive structural elucidation of complex natural products such as this compound. For vitisin-type pyranoanthocyanins, NMR is crucial for confirming their intricate and unique structures. nih.govnih.gov Beyond basic one-dimensional NMR, advanced two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Total Correlation Spectroscopy (TOCSY), are routinely applied. These sophisticated techniques provide detailed insights into proton-proton and proton-carbon connectivities, enabling the unambiguous assignment of signals and the precise determination of the molecular skeleton and stereochemistry. flybase.orguni.lubiocrick.com For example, NMR has been instrumental in studying the equilibrium forms of vitisin B pigments in aqueous systems and confirming the structures of various resveratrol oligomers. flybase.orguni.lubiocrick.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the high separation efficiency of liquid chromatography with the sensitivity and specificity of mass spectrometry. This synergistic combination is invaluable for the identification and quantification of this compound, particularly within complex biological or plant matrices. LC-MS systems, often integrated with diode array detection (DAD), are employed for the precise identification and quantification of vitisin-type compounds. guidetopharmacology.orguni.lu Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are frequently used to determine molecular weights and generate characteristic fragmentation patterns, which are critical for structural confirmation and differentiating target compounds from co-eluting substances. nih.govbiocrick.comchembase.cn For instance, LC-ESI/MS and MS/MS have been successfully used to positively identify vitisin B and ε-viniferin based on their molecular ions and distinctive fragmentation profiles. biocrick.com This technique enables the detection of various anthocyanin-based pigments, including A and B-type Vitisins, by providing crucial molecular ion and fragmentation data. chembase.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

In Vitro Assay Development for Biological Activity Screening

In vitro assays are essential tools for screening the biological activities of this compound and investigating its potential mechanisms of action under controlled laboratory conditions. These assays are designed to evaluate specific biochemical or cellular responses. For example, related resveratrol tetramers like vitisin B have undergone extensive screening for their anti-HCV replication activity using cell-based assays, such as luciferase reporter and real-time RT-PCR assays. nih.gov Further mechanistic investigations into vitisin B's actions have utilized in vitro binding assays, helicase assays, and Drug Affinity Responsive Target Stability (DARTS) assays to explore its direct interaction with viral proteins, specifically the NS3 helicase. nih.gov this compound itself has demonstrated notable endothelium-dependent vasodilatory effects in rabbit aorta, with its ability to inhibit contractile responses induced by phenylephrine (B352888) being assessed through in vitro studies. ctdbase.org Other in vitro screenings for vitisin A and vitisin B have included evaluating their inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as assessing their impact on cell viability, thereby providing insights into their potential neuroprotective or other cellular effects. nih.gov

Structure Activity Relationship Sar Studies of Vitisin C and Analogues

Correlation of Structural Features with Antioxidant and Anti-inflammatory Potency

Vitisin C's inherent antioxidant and anti-inflammatory properties are largely attributed to its polyphenolic nature. nih.gov General principles of stilbenoid SAR indicate that the presence and arrangement of free hydroxyl (-OH) groups on the aromatic rings are critical determinants of antioxidant capacity. Specifically, a catechol moiety (two adjacent hydroxyl groups) on the B-ring and a hydroxyl group at position 3 in a chroman ring are often associated with enhanced radical scavenging activity in flavonoids and related polyphenols. researchgate.netnih.govscispace.com The ability of these hydroxyl groups to donate hydrogen atoms facilitates the neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby combating oxidative stress. researchgate.netpreprints.org

Furthermore, this compound has been shown to modulate inflammatory pathways in vitro, including the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). While detailed structural correlations specifically for this compound's anti-inflammatory potency are still under investigation, the presence of multiple phenolic units, characteristic of resveratrol (B1683913) oligomers, is generally understood to contribute to these effects. nih.gov The complex, multi-ring system of this compound, derived from four resveratrol units, likely provides numerous sites for interaction with inflammatory mediators, although the precise molecular mechanisms and key structural motifs remain areas of active research.

Influence of Phenolic Moieties and Stereochemistry on Biological Efficacy

The biological efficacy of this compound is intrinsically linked to its phenolic moieties and stereochemical arrangement. As a resveratrol tetramer, this compound possesses a high density of hydroxyl groups distributed across its multiple aromatic rings. These phenolic hydroxyls are crucial for its antioxidant activity, acting as hydrogen donors and metal chelators. researchgate.netnih.gov The number and position of these hydroxyl groups are key factors influencing the compound's ability to scavenge free radicals and interact with biological targets. researchgate.netnih.govnih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in determining a compound's biological activity. Different stereoisomers of a drug can exhibit distinct pharmacological profiles due to their varied interactions with chiral biological targets such as enzymes or receptors. nih.gov this compound exists as a specific stereoisomer, denoted as (+)-Vitisin C. nih.gov While direct studies detailing the specific impact of this compound's stereochemistry on its biological efficacy are limited, related stilbenoids demonstrate the importance of this feature. For example, the trans-isomers of stilbenoids are often more thermodynamically stable and quantitatively more abundant in nature, and in some cases, exhibit different cytotoxic effects compared to their cis-counterparts. acs.org The intricate arrangement of the four resveratrol units within this compound, including the specific linkages and chiral centers, undoubtedly contributes to its unique biological profile, differentiating it from other resveratrol oligomers.

Comparative Analysis of this compound Isomers and Related Stilbenoids

This compound belongs to a family of complex stilbenoids, including its isomers Vitisin A and Vitisin B, all of which are resveratrol tetramers. nih.govnih.govresearcher.life Comparative studies among these oligomers and simpler stilbenoids like resveratrol and ε-viniferin (a resveratrol dimer) reveal varying degrees of biological activity.

For instance, in studies evaluating acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) inhibition, Vitisin A and Vitisin B demonstrated superior activities compared to resveratrol and hopeaphenol (B230904) (another resveratrol tetramer). nih.govmdpi.com Specifically, Vitisin A and Vitisin B also exhibited neuroprotective activities against methylglyoxal-induced cell deaths. nih.govmdpi.com

However, when comparing antioxidant activities using assays such as DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and nitric oxide (NO) scavenging, resveratrol often shows higher activity than ε-viniferin and Vitisin B. mdpi.compreprints.org This suggests that while oligomerization increases complexity, it does not always translate to universally enhanced antioxidant potency across all assays compared to the monomeric unit.

The anti-inflammatory effects also vary among these related compounds. For example, vitisinol A (a resveratrol dimer) has shown lower cytotoxicity and a higher anti-inflammatory effect (reducing nitric oxide production and suppressing COX-2 and iNOS expression) compared to (+)-vitisin A, ε-viniferin, hopeaphenol, and vitisin B. csic.es These comparisons highlight that specific structural arrangements, even within the same class of oligomers, can lead to distinct biological outcomes.

The following table summarizes comparative antioxidant activities of selected stilbenoids:

| Compound | DPPH Scavenging (IC₅₀, µM) mdpi.compreprints.org | FRAP (IC₅₀, µM) mdpi.compreprints.org | NO Scavenging (IC₅₀, µM) mdpi.compreprints.org |

| Resveratrol (RSV) | 81.92 ± 9.17 / 83.69 | 13.36 ± 0.91 / 15.38 | 200.68 ± 15.40 / 229 |

| ε-Viniferin (VNF) | 80.12 ± 13.79 / 82.61 | Not specified | 338.35 ± 89.47 / 350.84 |

| Vitisin B (VB) | 129.14 ± 26.13 / 139.67 | Not specified | 368.80 ± 14.20 / 378.84 |

Elucidation of Key Structural Elements for Specific Molecular Target Binding

The elucidation of key structural elements for specific molecular target binding is a cornerstone of rational drug design. For stilbenoids, interactions with biological targets are often mediated by hydrogen bonding, hydrophobic interactions, and π-stacking with aromatic rings within protein binding pockets. scienceopen.comnih.gov

While a specific molecular target for this compound itself has not been explicitly detailed in the provided literature, studies on closely related resveratrol tetramers offer insights into potential mechanisms. For example, Vitisin B, another resveratrol tetramer, has been identified as a potent inhibitor of the Hepatitis C virus (HCV) NS3 helicase. Research confirmed a direct binding between Vitisin B and purified NS3 helicase in vitro, with an IC₅₀ of 3 nM. This suggests that the complex, multi-ring scaffold of resveratrol tetramers, including this compound, can form highly specific and potent interactions with critical viral or cellular proteins. Computational screening methods can predict binding affinities to target proteins, such as TRAF6 for anti-inflammatory effects, which could provide avenues for identifying this compound's specific molecular targets. The unique three-dimensional arrangement and functional groups present in this compound's tetrameric structure likely dictate its ability to selectively bind to and modulate the activity of particular enzymes or receptors.

Future Research Directions in Vitisin C Science

Exploration of Novel Biosynthetic Enzymes and Pathways

The intricate biosynthesis of Vitisin C, a resveratrol (B1683913) tetramer, involves complex enzymatic transformations. Current hypotheses suggest that vitisins are formed through the oxidative coupling of resveratrol radicals or acid-mediated rearrangements of precursor oligomers. The initial steps of stilbene (B7821643) biosynthesis, leading to resveratrol, involve key enzymes such as phenylalanine ammonia (B1221849) lyase (PAL/TAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and stilbene synthase (STS). researchgate.net Beyond resveratrol, a diverse set of enzymes, including ten peroxidases, two glycosyltransferases, and one O-methyltransferase, have been identified in grapevines that further metabolize resveratrol into various stilbenes. researchgate.net

However, the specific enzymes and precise pathways leading to the formation of complex oligomers like this compound remain largely underexplored. The roles of plant laccases and hydroxylases in stilbene metabolism, for instance, are still poorly characterized. researchgate.net Future research should focus on:

Identifying novel enzymes: Utilizing advanced genomic, transcriptomic, and proteomic approaches to pinpoint previously uncharacterized enzymes involved in the oligomerization and specific structural modifications of resveratrol leading to this compound.

Elucidating complete biosynthetic routes: Mapping the entire enzymatic cascade, including intermediate compounds and the precise order of reactions, from resveratrol monomers to the complex tetrameric structure of this compound. This could involve isotope labeling studies and in vitro enzymatic assays.

Understanding regulatory mechanisms: Investigating the genetic and environmental factors that regulate the expression and activity of these biosynthetic enzymes in Vitis species, which could inform strategies for enhanced natural production.

Development of Chemoenzymatic Synthesis Strategies

The complexity of this compound's structure presents challenges for traditional chemical synthesis, making chemoenzymatic approaches highly attractive. Chemoenzymatic synthesis combines the high selectivity and efficiency of enzymatic catalysis with the versatility of chemical transformations, offering sustainable and efficient routes for complex molecule production. mdpi.com This strategy has proven successful in the synthesis of other intricate natural products, such as nodulones and trehalose (B1683222) analogues, by leveraging the ability of enzymes to perform stereo- and regioselective reactions. rsc.orgrsc.org

While the total synthesis of related vitisins, such as vitisin A and vitisin D, has been achieved through electrochemical generation and selective dimerization of persistent radicals, followed by thermal isomerization and acid-mediated rearrangements, these methods mimic natural biosynthetic strategies. nih.gov This success provides a strong foundation for developing chemoenzymatic routes for this compound. Future research in this area should prioritize:

Enzyme discovery and engineering: Identifying or engineering enzymes capable of catalyzing specific, challenging steps in this compound synthesis, such as the precise C3–C8′ linkage characteristic of resveratrol tetramers.

Biocatalytic cascade development: Designing multi-enzyme systems that can perform a series of reactions in vitro or in vivo to build the this compound scaffold from simpler precursors.

Integration with chemical steps: Optimizing the combination of enzymatic and chemical steps to achieve high yields, purity, and stereospecificity, potentially leading to more scalable and environmentally friendly production methods for this compound.

Identification of Additional Molecular Targets and Mechanistic Insights

This compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) in vitro, suggesting its potential in inflammatory conditions. However, a comprehensive understanding of its full spectrum of molecular targets and underlying mechanisms of action is still evolving. Research into other stilbenoid oligomers, including those found alongside vitisins, provides valuable insights into potential pathways. For example, Vitis vinifera root extract, rich in stilbenoids, has been shown to induce Nrf2 transactivation and upregulate its target genes such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS), as well as paraoxonase 1 (PON1). nih.gov

Furthermore, resveratrol and its oligomers are known to modulate age-related molecular targets, including sirtuins and FOXO proteins, and influence autophagy-related pathways. nih.gov Vitisin A, another resveratrol tetramer, has been observed to inhibit hepatic de novo lipogenesis by activating the AMPK/ACC signaling pathway and downregulating fatty acid synthase (FASN) expression. It also enhances fatty acid β-oxidation by upregulating carnitine palmitoyltransferase-1A (CPT-1A) via AMPK/SIRT1/PGC-1α and PPAR-α/PGC-1α pathways. researchgate.net Vitisin A also significantly decreased intracellular cholesterol levels by downregulating HMGCR mRNA expression. mdpi.com

Future research should focus on:

High-throughput screening: Employing advanced omics technologies (e.g., proteomics, metabolomics) and high-throughput screening assays to systematically identify all direct and indirect molecular targets of this compound across various cell types and disease models.

Detailed mechanistic elucidation: Unraveling the precise signaling pathways, protein-protein interactions, and gene regulatory networks influenced by this compound, moving beyond observational effects to detailed molecular events. This includes exploring its impact on oxidative stress, inflammation, and cellular metabolism in greater depth.

Structure-activity relationship (SAR) studies: Conducting extensive SAR studies by synthesizing this compound analogs with subtle structural modifications to identify key pharmacophores responsible for specific biological activities, which can guide the development of more potent and selective derivatives.

Comparative Efficacy Studies with Other Stilbenoid Oligomers

This compound belongs to a diverse family of stilbenoid oligomers, including monomers (e.g., resveratrol), dimers (e.g., ε-viniferin), and other tetramers (e.g., vitisin A, vitisin B, hopeaphenol). wikipedia.orgpreprints.orgmdpi.comresearchgate.net Comparative studies are essential to understand this compound's unique pharmacological profile relative to its structural analogs, which could highlight its specific advantages or synergistic effects.

Previous comparative studies have yielded important insights:

In antioxidant assays, vitisin B (a resveratrol tetramer) showed less DPPH radical scavenging capacity compared to resveratrol and ε-viniferin. preprints.orgmdpi.com

R2-viniferin, another resveratrol tetramer, demonstrated higher cytotoxicity against human hepatocellular carcinoma HepG2 cells compared to resveratrol. mdpi.com

Vitisin A exhibited superior triglyceride-lowering effects compared to Cyanidin-3-O-glucoside (C3G) and showed better anti-acetylcholinesterase (AChE) and anti-monoamine oxidase-B (MAO-B) activities than resveratrol or hopeaphenol (B230904). researchgate.netnih.gov

E-vitisin A and E-vitisin B were effective in reducing lipopolysaccharide (LPS)-induced nitric oxide production. researchgate.net

An example of comparative antioxidant activity is shown in the table below:

| Compound | IC₅₀ (µM) - DPPH Scavenging preprints.orgmdpi.com |

| Resveratrol (RSV) | 83.69 ± 9.17 |

| ε-Viniferin (VNF) | 82.61 ± 13.79 |

| Vitisin B (VB) | 139.67 |

Note: IC₅₀ values are approximate and can vary depending on experimental conditions and sources. preprints.orgmdpi.com

Future research should conduct rigorous head-to-head comparisons of this compound with other prominent stilbenoid oligomers across a range of relevant biological assays, including:

Direct comparisons in disease models: Evaluating this compound's efficacy in specific disease models (e.g., inflammation, metabolic disorders, neurodegeneration) against other stilbenoids to determine its relative potency and therapeutic window.

Synergistic and antagonistic effects: Investigating potential synergistic or antagonistic interactions when this compound is combined with other stilbenoids or conventional therapeutic agents.

Pharmacokinetic and pharmacodynamic profiling: Comparing absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target engagement and duration of action, to understand how this compound's properties differ from its analogs in vivo.

Advanced Preclinical Model Development for Complex Biological Systems

Translating the promising in vitro findings of this compound into clinically relevant applications necessitates the development and utilization of advanced preclinical models that accurately recapitulate complex biological systems and disease pathologies. Preclinical models are critical for evaluating drug candidates, particularly for conditions like immune-mediated inflammatory diseases (IMIDs) and neurological disorders. ijbs.comcrownbio.com

Current preclinical research utilizes various models, such as collagen antibody-induced arthritis models for rheumatoid arthritis, MRL/Faslpr models for systemic lupus erythematosus, and MS-NASH models for metabolic dysfunction-associated steatotic liver disease. crownbio.com Stilbenes, including resveratrol, have shown neuroprotective properties in animal models of neurodegenerative diseases, demonstrating their ability to reduce oxidative damage, promote neurogenesis, and enhance mitochondrial function. ijbs.com

Future research should focus on:

Organoid and microphysiological systems: Developing and utilizing human-derived organoids ("mini-organs") and microphysiological systems (e.g., "organ-on-a-chip" platforms) to provide more physiologically relevant in vitro models that mimic human tissue responses and complex intercellular interactions.

Genetically engineered animal models: Employing advanced genetically engineered animal models that more closely simulate specific human disease conditions, allowing for the study of this compound's effects on disease progression, pathology, and long-term outcomes.

Multi-omics integration in preclinical studies: Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from preclinical models to gain a holistic understanding of this compound's systemic effects and identify novel biomarkers of response or toxicity.

Translational biomarker identification: Identifying and validating preclinical biomarkers that can be translated to human studies, facilitating the design of future clinical trials and patient stratification.

By pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound, moving from basic characterization to targeted development for various health applications.

Q & A

Q. What strategies validate computational predictions of this compound’s targets (e.g., molecular docking) in experimental settings?

- Validation pipeline :

- Perform surface plasmon resonance (SPR) to measure binding kinetics between this compound and putative targets .

- Use CRISPR-Cas9 knockout models to confirm target relevance in cellular assays .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.